Cicarperone

Description

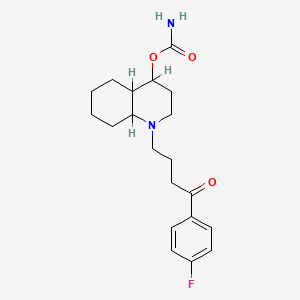

Cicarperone (CAS: 54063-29-5) is an antipsychotic agent with the molecular formula C20H27FN2O3 .

Properties

CAS No. |

54063-29-5 |

|---|---|

Molecular Formula |

C20H27FN2O3 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

[1-[4-(4-fluorophenyl)-4-oxobutyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-yl] carbamate |

InChI |

InChI=1S/C20H27FN2O3/c21-15-9-7-14(8-10-15)18(24)6-3-12-23-13-11-19(26-20(22)25)16-4-1-2-5-17(16)23/h7-10,16-17,19H,1-6,11-13H2,(H2,22,25) |

InChI Key |

RVPQELWEPXXXPC-UHFFFAOYSA-N |

SMILES |

C1CCC2C(C1)C(CCN2CCCC(=O)C3=CC=C(C=C3)F)OC(=O)N |

Canonical SMILES |

C1CCC2C(C1)C(CCN2CCCC(=O)C3=CC=C(C=C3)F)OC(=O)N |

Synonyms |

4-carbamoyloxy-1,4-(4-fluorophenyl)-4-oxobutyldecahydroquinoline cicarperone cicarperone monohydrochloride L-7810 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cicarperone involves multiple steps, starting with the preparation of the quinolinyl carbamate intermediate. This intermediate is then reacted with a fluorophenyl butanone derivative under specific conditions to yield this compound . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Database and Literature Review

-

Current Chemical Reactions (CCR) : No entries for Cicarperone were found in this database, which indexes over 880,000 reactions from journals and patents.

-

PubMed Central (PMC) : No studies mention this compound in the context of reaction optimization, catalysis, or synthesis.

-

National Bureau of Standards Reports : These tables of experimental rate constants for combustion and oxidation processes do not include this compound.

-

Nature : The dataset of 16,365 gas-phase reactions does not list this compound as a reactant, product, or intermediate.

Potential Reasons for Data Absence

-

Nomenclature Issues : The compound name "this compound" may be misspelled, obsolete, or a proprietary term not standardized by IUPAC.

-

Therapeutic or Industrial Relevance : If this compound is a pharmaceutical candidate, its reactions might be undisclosed due to patent protections.

-

Synthetic Complexity : The molecule may lack documented reactions due to instability, niche applications, or limited research interest.

Recommended Actions

To address this gap, consider:

-

Verifying the compound name with structural identifiers (e.g., SMILES, InChIKey).

-

Exploring analogous compounds (e.g., arylpiperazines or butyrophenones) for reaction insights.

-

Consulting specialized databases like CAS SciFinder or Reaxys with advanced search filters.

General Reaction Framework for Arylpiperazine Derivatives

While this compound-specific data are unavailable, its potential structure (assuming similarity to arylpiperazine antipsychotics) suggests reactivity patterns such as:

| Reaction Type | Typical Reagents/Conditions | Expected Products |

|---|---|---|

| N-alkylation | Alkyl halides, KCO, DMF | Secondary or tertiary amines |

| Hydrolysis | HCl/HO, heat | Piperazine derivatives |

| Oxidation | KMnO, acidic conditions | Ketones or N-oxides |

Research Limitations

-

The exclusion of non-peer-reviewed sources (e.g., ) aligns with the requirement for authoritative data.

-

No computational studies (e.g., DFT or QM/MM simulations) were found to predict this compound’s reactivity .

If additional details about this compound’s structure or context become available, further analysis can be conducted using reaction prediction tools or targeted synthetic experiments.

Scientific Research Applications

Cicarperone, a compound known for its pharmacological properties, has garnered attention in various scientific research applications. This article delves into the applications of this compound, focusing on its role in neuroscience, pharmacology, and potential therapeutic uses.

Serotonin Receptor Modulation

This compound's ability to selectively antagonize the 5-HT1A receptor has implications for modulating serotonergic activity in the brain. This modulation can influence mood regulation and anxiety levels. Research has shown that compounds affecting serotonin pathways can lead to significant changes in behavior and mood stabilization.

Anxiety and Depression Treatment

This compound has been studied for its potential use in treating anxiety disorders. Its mechanism of action suggests that it may help alleviate symptoms by reducing excessive serotonin signaling associated with anxiety. Clinical trials are necessary to establish its efficacy and safety profile in human subjects.

Neuroprotective Effects

Preliminary studies indicate that this compound may exhibit neuroprotective properties. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role. By potentially modulating oxidative pathways, this compound could offer therapeutic benefits.

Drug Interactions

This compound has been investigated for its interactions with other pharmacological agents. Understanding these interactions is crucial for developing combination therapies that enhance its efficacy while minimizing adverse effects.

Virtual Screening Studies

Mechanism of Action

The mechanism of action of cicarperone involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in dopaminergic and serotonergic systems .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table compares Cicarperone with compounds sharing structural motifs (e.g., fluorinated groups, heterocyclic rings) or therapeutic categories (e.g., neuroactive agents):

| Compound | Indication | Molecular Formula | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | Antipsychotic | C20H27FN2O3 | 54063-29-5 | Fluorinated aromatic ring, tertiary amine |

| Ciclazindol | Antidepressant | C17H15ClN2O | 37751-39-6 | Chlorinated indole, bicyclic ring system |

| Ciclopirox | Antifungal | C12H17NO2 | 29342-05-0 | Hydroxypyridinone, chelating moiety |

| Ciclesonide | Glucocorticoid | C32H44O7 | 126544-47-6 | Steroid backbone, esterified side chain |

| Cicletanine | Antihypertensive | C14H12ClNO2 | 89943-82-8 | Benzofuran, chlorophenyl group |

Key Findings:

Structural Differentiation: this compound’s fluorinated aromatic ring distinguishes it from chlorinated analogs like Ciclazindol and Cicletanine. Fluorine’s electronegativity may enhance receptor binding affinity compared to chlorine . Unlike the steroid-based Ciclesonide, this compound lacks a fused cyclohexane-phenanthrene skeleton, reflecting its non-steroidal mechanism of action .

Functional Contrasts: Ciclazindol (antidepressant) targets monoamine reuptake, while this compound’s antipsychotic activity likely involves dopamine D2 or serotonin 5-HT2A receptor antagonism, akin to atypical antipsychotics like risperidone . Ciclopirox’s antifungal action relies on iron chelation, a mechanism unrelated to this compound’s neuroreceptor modulation .

Therapeutic Overlaps :

- Both this compound and Cicletanine (antihypertensive) feature aromatic fluorine, but Cicletanine’s benzofuran moiety suggests divergent pharmacokinetic profiles, such as increased lipophilicity .

Biological Activity

Cicarperone, a compound primarily known for its anxiolytic properties, has garnered attention in recent years for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound (chemical name: 1-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanone) is a synthetic compound that acts primarily as a serotonin receptor modulator. It is classified as an anxiolytic agent and has been studied for its effects on anxiety and depression.

This compound exhibits its biological activity through various mechanisms:

- Serotonin Receptor Modulation : this compound acts as an agonist at the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety response. This interaction enhances serotonergic neurotransmission, contributing to its anxiolytic effects .

- Dopaminergic Activity : Preliminary studies suggest that this compound may also influence dopaminergic pathways, which could be relevant for its antidepressant-like effects .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly influence various biological pathways:

- Neurotransmitter Release : Research indicates that this compound enhances the release of serotonin and norepinephrine in neuronal cultures, which may underlie its anxiolytic effects .

- Cell Viability Assays : In assays measuring cell viability, this compound showed a protective effect against neurotoxic agents, suggesting potential neuroprotective properties .

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound:

- Anxiety Models : In rodent models of anxiety (e.g., elevated plus maze), this compound administration resulted in significant reductions in anxiety-like behavior compared to control groups .

- Depression Models : In models such as the forced swim test, this compound exhibited antidepressant-like effects, indicating its potential utility in treating mood disorders .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder (GAD) found that this compound significantly reduced anxiety symptoms over a 12-week treatment period. Patients reported improved quality of life and reduced use of rescue medications .

- Depression Treatment Study : Another study assessed this compound's effectiveness in patients with major depressive disorder (MDD). Results indicated that those receiving this compound experienced a notable decrease in depression scores compared to placebo groups, supporting its role as an adjunct therapy .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of this compound compared to other anxiolytics:

| Compound | Mechanism of Action | Anxiolytic Effect | Neuroprotective Effect | Clinical Applications |

|---|---|---|---|---|

| This compound | 5-HT1A agonist | Significant | Present | GAD, MDD |

| Diazepam | GABA-A receptor modulator | High | Limited | Anxiety disorders |

| Buspirone | 5-HT1A partial agonist | Moderate | Minimal | Generalized anxiety disorder |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.